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molecular formula C6H11F3N2O B1467785 2,2,2-trifluoro-N-(3-(methylamino)propyl)acetamide CAS No. 124219-33-6

2,2,2-trifluoro-N-(3-(methylamino)propyl)acetamide

Cat. No. B1467785
M. Wt: 184.16 g/mol
InChI Key: IRLNRMCHBNJKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023860B2

Procedure details

N-Methyl-1,3-diaminopropane (50 g, 0.56 mol) was dissolved in 200 mL acetonitrile followed by addition of ethyl trifluoroacetate (154 ml, 1.28 mol). The reaction mixture was stirred overnight at 85° C. The solvent was then removed in vacuo to yield the depicted product as a brown oil (101 g, 98.5%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
154 mL
Type
reactant
Reaction Step Two
Yield
98.5%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][CH2:5][NH2:6].[F:7][C:8]([F:15])([F:14])[C:9](OCC)=[O:10]>C(#N)C>[CH3:1][NH:2][CH2:3][CH2:4][CH2:5][NH:6][C:9](=[O:10])[C:8]([F:15])([F:14])[F:7]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CNCCCN
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
154 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at 85° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNCCCNC(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: PERCENTYIELD 98.5%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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